molecular formula C18H16O4 B14536341 (4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate CAS No. 62232-00-2

(4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate

Cat. No.: B14536341
CAS No.: 62232-00-2
M. Wt: 296.3 g/mol
InChI Key: SDGAIAMCBQFNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxyphenyl group, a hydroxypropynyl group, and a benzoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate typically involves the esterification of 3-(3-hydroxyprop-1-yn-1-yl)benzoic acid with (4-methoxyphenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester linkage can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical modifications allows for the design of new therapeutic agents with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other non-covalent interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methyl benzoate
  • 3-(3-Hydroxyprop-1-yn-1-yl)benzoic acid
  • (4-Methoxyphenyl)methanol

Uniqueness

Compared to similar compounds, (4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate is unique due to the presence of both a hydroxypropynyl group and a methoxyphenyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

62232-00-2

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 3-(3-hydroxyprop-1-ynyl)benzoate

InChI

InChI=1S/C18H16O4/c1-21-17-9-7-15(8-10-17)13-22-18(20)16-6-2-4-14(12-16)5-3-11-19/h2,4,6-10,12,19H,11,13H2,1H3

InChI Key

SDGAIAMCBQFNCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C#CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.